molecular formula C24H24N4O5S B11373158 5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11373158
M. Wt: 480.5 g/mol
InChI Key: HMESZRVPEPABTI-UHFFFAOYSA-N
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Description

5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with furan, ethylsulfonyl, and methylphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include furan-2-ylmethylamine, ethylsulfonyl chloride, and 2-methylphenylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-bis[(furan-2-ylmethyl)amino]benzoic acid
  • 2,4-bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid

Uniqueness

Compared to similar compounds, 5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C24H24N4O5S/c1-3-34(30,31)24-25-14-21(22(27-24)23(29)26-20-11-5-4-8-17(20)2)28(15-18-9-6-12-32-18)16-19-10-7-13-33-19/h4-14H,3,15-16H2,1-2H3,(H,26,29)

InChI Key

HMESZRVPEPABTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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